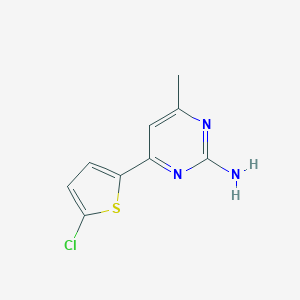

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a novel NLO-active chalcone derivative has been synthesized by adopting the Claisen–Schmidt condensation reaction method .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using NMR and LC–MS spectral methods . The molecular 3-dimensional Hirshfeld surface and the corresponding 2-dimensional fingerprint plot representation quantifying the percentage contribution of each individual atom present in the compound were studied .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they should be stored in a dark place, in an inert atmosphere, at 2-8°C . .

科学的研究の応用

Thiophene Analogues in Carcinogenicity Studies

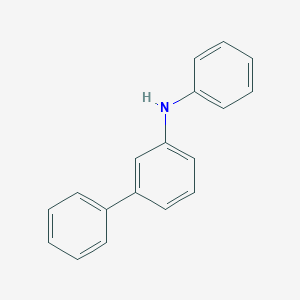

Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies explore whether the replacement of aromatic rings with isosteric or isoelectronic aromatic rings retains biological activity, which is crucial for understanding the carcinogenic potential of new compounds. The evaluation of such compounds in vitro, including their potential carcinogenicity, is a significant area of research that helps establish safety profiles for new molecules before in vivo studies and potential clinical applications (Ashby et al., 1978).

Chemical Warfare Agent Degradation Products

Research on the degradation products of chemical warfare (CW) agents, including those related to thiophene compounds, is vital for environmental and occupational health. Understanding the formation, fate, and toxicity of CW agent degradation products can inform decontamination strategies and the assessment of long-term environmental impacts. This area of study highlights the importance of chemical stability and degradation pathways in assessing the risks associated with chemical compounds (Munro et al., 1999).

Antitubercular Activity of Pyrimidine Derivatives

The modification of pyrimidine derivatives to evaluate their antitubercular activity represents a critical area of pharmaceutical research. By altering the structure of compounds like isoniazid, researchers aim to develop new antitubercular agents with improved efficacy and reduced resistance. This research not only contributes to the fight against tuberculosis but also demonstrates the broader potential of pyrimidine derivatives in drug development (Asif, 2014).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) studies demonstrate the broad pharmacological effects of phenolic compounds, including antioxidant, antibacterial, and anti-inflammatory activities. Research into CGA's therapeutic roles provides insights into how structurally related compounds might be used to treat a wide range of disorders, emphasizing the importance of natural compounds in drug discovery and development (Naveed et al., 2018).

作用機序

Safety and Hazards

将来の方向性

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of organic materials particularly for NLO applications in recent times has turned out to be an active domain of research in the realm of science and technology due to their effortless synthesis process and greater NLO efficiency that has a huge impact on technological applications .

特性

IUPAC Name |

4-(5-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROZZROKXQWZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363015 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

CAS RN |

199864-44-3 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)